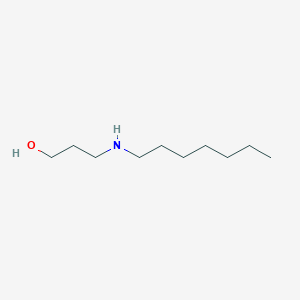

3-(Heptylamino)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Heptylamino)propan-1-ol is an organic compound with the molecular formula C10H23NO and a molecular weight of 173.3 g/mol . It is a specialty product often used in proteomics research . The compound consists of a heptyl group attached to an amino group, which is further connected to a propanol chain. This structure imparts unique chemical properties to the compound, making it valuable in various scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Heptylamino)propan-1-ol typically involves the reaction of 3-chloropropan-1-ol with heptylamine. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

3-chloropropan-1-ol+heptylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(Heptylamino)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Acidified potassium dichromate or pyridinium chlorochromate can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

Substitution: Thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(Heptylamino)propanal or 3-(Heptylamino)propanoic acid.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

3-(Heptylamino)propan-1-ol is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In the study of protein interactions and as a probe in biochemical assays.

Mecanismo De Acción

The mechanism of action of 3-(Heptylamino)propan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(Hexylamino)propan-1-ol

- 3-(Octylamino)propan-1-ol

- 3-(Decylamino)propan-1-ol

Comparison

3-(Heptylamino)propan-1-ol is unique due to its specific chain length, which imparts distinct hydrophobic and hydrophilic properties. Compared to 3-(Hexylamino)propan-1-ol, it has a longer hydrophobic chain, making it more suitable for applications requiring higher hydrophobicity. Compared to 3-(Octylamino)propan-1-ol and 3-(Decylamino)propan-1-ol, it has a shorter chain, making it more soluble in aqueous solutions.

Actividad Biológica

3-(Heptylamino)propan-1-ol is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic uses.

This compound is an aliphatic amine with the chemical formula C10H23NO. Its structure includes a heptyl group attached to a propanol backbone, which may influence its solubility and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its interaction with cellular targets, leading to alterations in cellular functions. Preliminary studies suggest that it may influence metabolic pathways, particularly those related to glucose metabolism and energy production.

Biochemical Pathways

Research indicates that this compound may impact:

- ATP Production : It has been suggested that the compound could potentially decrease intracellular ATP levels in certain bacterial cells, indicating possible antibacterial activity.

- Metabolic Regulation : The compound might play a role in modulating pathways associated with glucose metabolism, although specific details remain under investigation.

Pharmacokinetics

The pharmacokinetic properties of this compound are not well-documented. However, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for evaluating its therapeutic potential. Factors such as molecular weight and hydrophobicity may influence its bioavailability.

Antibacterial Activity

Studies suggest that this compound exhibits antibacterial properties. It appears to inhibit the growth of certain bacterial strains by disrupting ATP synthesis. This mechanism could make it a candidate for developing new antimicrobial agents.

Potential Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

- Antimicrobial Treatments : Its ability to reduce ATP levels in bacteria suggests potential use in treating infections caused by resistant strains.

- Metabolic Disorders : Further research could explore its role in managing conditions related to glucose metabolism, such as diabetes.

Propiedades

IUPAC Name |

3-(heptylamino)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO/c1-2-3-4-5-6-8-11-9-7-10-12/h11-12H,2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTWYONMEZWLBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.